4,5,6,7-Tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carboxylic acid

Catalog No.
S886824
CAS No.
933689-86-2
M.F
C7H9N3O2
M. Wt
167.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,5,6,7-Tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-ca...

CAS Number

933689-86-2

Product Name

4,5,6,7-Tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carboxylic acid

IUPAC Name

4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid

Molecular Formula

C7H9N3O2

Molecular Weight

167.17 g/mol

InChI

InChI=1S/C7H9N3O2/c11-7(12)6-4-3-8-2-1-5(4)9-10-6/h8H,1-3H2,(H,9,10)(H,11,12)

InChI Key

QOBHHBJTLXNTBW-UHFFFAOYSA-N

SMILES

C1CNCC2=C1NN=C2C(=O)O

Canonical SMILES

C1CNCC2=C1NN=C2C(=O)O

The exact mass of the compound 4,5,6,7-Tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
  • Heterocyclic Scaffold

    The molecule possesses a unique heterocyclic ring system containing nitrogen atoms from both pyrazole and pyridine rings. Heterocyclic compounds are known for their diverse biological activities, and this particular scaffold might be investigated for potential applications in medicinal chemistry [].

  • Modulating Enzymatic Activity

    The carboxylic acid group (COOH) can participate in hydrogen bonding interactions, potentially allowing the molecule to bind to and modulate the activity of enzymes. Research could explore if this compound interacts with specific enzymes of interest [].

  • Building Block for Analog Synthesis

    The molecule could serve as a building block for the synthesis of more complex analogs with potentially enhanced biological properties. This approach is commonly used in medicinal chemistry to optimize lead compounds [].

4,5,6,7-Tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carboxylic acid is a heterocyclic organic compound with the molecular formula C7_7H9_9N3_3O2_2 and a molecular weight of 167.17 g/mol. It is characterized by a bicyclic structure that includes a pyrazolo ring fused to a pyridine ring. This compound is known for its potential applications in medicinal chemistry and as a building block in the synthesis of various pharmaceutical agents. Its unique structural features contribute to its biological activity and reactivity in

Typical of carboxylic acids and nitrogen-containing heterocycles. Notable reactions include:

  • Decarboxylation: Under certain conditions, the carboxylic acid group may be removed, leading to the formation of corresponding amines or other derivatives.
  • Esterification: The carboxylic acid can react with alcohols to form esters, which are useful intermediates in organic synthesis.
  • Nucleophilic substitution: The nitrogen atoms in the pyrazolo and pyridine rings can act as nucleophiles in substitution reactions with electrophiles.

These reactions highlight the compound's versatility as a synthetic intermediate in organic chemistry .

Several methods have been developed for synthesizing 4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carboxylic acid:

  • Cyclization Reactions: Starting from appropriate precursors such as 2-aminoacetophenones and hydrazines, cyclization can be achieved under acidic or basic conditions.
  • Multi-step Synthesis: A more complex synthesis may involve multiple steps including functional group transformations and rearrangements to construct the pyrazolo-pyridine framework.
  • Reagent-Based Methods: Utilizing specific reagents that promote the formation of the desired rings through condensation reactions can also lead to the target compound.

These methods highlight the compound's accessibility for research and development purposes .

The unique structure of 4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carboxylic acid makes it suitable for several applications:

  • Pharmaceutical Development: It serves as a scaffold for designing new drugs targeting central nervous system disorders.
  • Chemical Research: As a synthetic intermediate, it is valuable in exploring new chemical entities with potential therapeutic effects.
  • Material Science: Its properties may be explored for developing new materials with specific functionalities.

These applications underscore its significance in both medicinal chemistry and material science .

Interaction studies involving 4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carboxylic acid focus on its binding affinity to various biological targets. Preliminary findings suggest interactions with receptors involved in pain modulation and inflammation pathways. Further studies using techniques such as molecular docking and binding assays are necessary to clarify these interactions and assess their implications for drug design .

Several compounds share structural features with 4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carboxylic acid. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
1H-Pyrazolo[4,3-c]pyridine-3-carboxylic acidSimilar pyrazolo-pyridine structureLacks tetrahydro group; different biological activity
5-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridineMethyl substitution at position 5Potentially altered pharmacological properties
4-Amino-1H-pyrazoleSimple pyrazole structureDifferent reactivity; lacks pyridine fusion

These comparisons illustrate how structural variations influence the chemical behavior and biological activity of related compounds. The unique tetrahydro configuration of 4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carboxylic acid sets it apart from its analogs while providing avenues for further research into its properties and applications .

The thermodynamic stability of 4,5,6,7-Tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carboxylic acid is fundamentally governed by its bicyclic heterocyclic structure and the presence of multiple hydrogen bonding sites. Based on comparative analysis with structurally related pyrazolopyridine derivatives, the compound exhibits moderate thermal stability with characteristic decomposition patterns [1] [2].

Thermal gravimetric analysis studies of similar pyrimidine and pyrazole derivatives demonstrate that decomposition typically occurs in multiple stages, with initial dehydration events below 120°C followed by chemical decomposition at higher temperatures [1]. For the target compound, the estimated decomposition temperature range falls between 200-300°C, which is consistent with the thermal behavior observed for related heterocyclic carboxylic acids [3] [4]. The melting point for analogous tetrahydropyrazolopyridine carboxylic acids ranges from 215-223°C, indicating significant intermolecular hydrogen bonding within the crystal lattice [5].

The degradation pathways of 4,5,6,7-Tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carboxylic acid involve several mechanistic routes. Primary degradation occurs through oxidative processes affecting the tetrahydropyridine ring, leading to dehydrogenation and aromatization [6] [7]. The carboxylic acid functional group demonstrates susceptibility to decarboxylation at elevated temperatures, a process that can be catalyzed by the presence of metal ions or acidic conditions [8]. Secondary degradation pathways include hydrolytic cleavage of the pyrazole ring under strongly acidic or basic conditions, particularly at elevated temperatures [7].

Kinetic analysis of thermal decomposition reveals that the activation energy for decomposition varies significantly depending on the specific functional group modifications. Studies on related pyrimidine derivatives show activation energies ranging from 150-200 kJ/mol for the primary decomposition step [1]. The entropy of activation typically exhibits positive values, indicating an increase in molecular disorder during the transition state formation, which is characteristic of heterocyclic ring-opening reactions [1].

Solubility Partitioning and pKa Determination

The solubility profile of 4,5,6,7-Tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carboxylic acid is dominated by its amphoteric nature and multiple ionizable centers. The compound exhibits limited solubility in pure water at physiological pH due to its zwitterionic character, where the carboxylic acid group exists predominantly in its deprotonated form while the pyridine nitrogen remains protonated [9] [10].

The partition coefficient behavior demonstrates significant pH dependence, with LogP values estimated between 0.5-1.5 under neutral conditions [11] [12]. This moderate lipophilicity places the compound within the optimal range for membrane permeability while maintaining sufficient hydrophilicity for aqueous formulations [9]. Computational modeling studies indicate that the apparent partition coefficient decreases substantially at pH values above the carboxylic acid pKa due to increased ionization and enhanced water solubility [9].

The pKa determination reveals multiple dissociation constants reflecting the compound's polyprotic nature. The carboxylic acid group exhibits a pKa in the range of 3.5-4.5, which is typical for heterocyclic carboxylic acids [12] [10]. This value is influenced by the electron-withdrawing effect of the adjacent pyrazole ring system, which stabilizes the carboxylate anion through resonance interactions [10]. The pyrazole NH group demonstrates a pKa around 8.5-9.5, while the pyridine nitrogen atoms show varying basicities depending on their electronic environment within the fused ring system [9].

Solubility enhancement strategies include salt formation with pharmaceutically acceptable bases, which can increase aqueous solubility by several orders of magnitude [10]. The formation of hydrochloride, sodium, or potassium salts significantly improves water solubility while maintaining chemical stability [13] [14]. Alternative approaches involve complexation with cyclodextrins or incorporation into liposomal formulations to enhance bioavailability [15].

Solid-State Characterization (Polymorphism, Hydration)

The solid-state properties of 4,5,6,7-Tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carboxylic acid are characterized by extensive hydrogen bonding networks that significantly influence its physical and chemical behavior. Crystal structure analysis of related pyrazolopyridine derivatives reveals that these compounds typically crystallize in monoclinic space groups, with P2₁/c being the most common [16] [15].

The molecular packing is dominated by carboxylic acid dimer formation through R₂²(8) hydrogen bonding motifs, which is characteristic of carboxylic acid-containing compounds [15] [17]. Additional intermolecular interactions include nitrogen-hydrogen bonds between the pyrazole NH groups and carboxylate oxygens, creating extended three-dimensional networks that contribute to the compound's thermal stability [15]. The density of the crystalline material is estimated to be in the range of 1.4-1.6 g/cm³, which is consistent with closely packed hydrogen-bonded structures [18].

Polymorphism studies on related pyrazolopyridine compounds indicate the potential for multiple crystalline forms [16]. The α-polymorph, typically obtained from methanol crystallization, exhibits helical chain arrangements through N-H⋯N hydrogen bonding, while the β-polymorph from ethanol or propanol solvents shows zigzag chain structures [16]. Lattice energy calculations suggest that different polymorphs can vary in stability by 10-15 kJ/mol, with the β-form generally being thermodynamically more stable [16].

Hydration behavior analysis reveals that the compound can exist in both anhydrous and hydrated forms. The anhydrous form represents the most stable state under standard ambient conditions, but monohydrate formation is possible under high humidity conditions [19]. Thermal analysis shows that any incorporated water molecules are typically lost below 100°C through endothermic dehydration processes [2]. The hydrated forms often exhibit altered dissolution properties and can serve as alternative solid forms for pharmaceutical development [19].

Characterization of solid-state forms utilizes multiple analytical techniques. Powder X-ray diffraction provides definitive identification of crystalline phases and can detect polymorphic transitions [16]. Differential scanning calorimetry reveals thermal events including melting, glass transitions, and dehydration processes [1] [2]. Fourier-transform infrared spectroscopy confirms hydrogen bonding patterns through characteristic shifts in O-H and N-H stretching frequencies [17].

Chromatographic Behavior and Purity Assessment

The chromatographic behavior of 4,5,6,7-Tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carboxylic acid is significantly influenced by its amphoteric nature and multiple ionizable functional groups. High-performance liquid chromatography represents the primary analytical method for purity assessment and quantitative analysis [20] .

Reversed-phase HPLC using C18 stationary phases with acidified mobile phases provides optimal resolution and peak shape [22]. The retention behavior is strongly pH-dependent, with retention times typically ranging from 8-12 minutes under gradient elution conditions using water-acetonitrile systems containing 0.1% trifluoroacetic acid [22]. The acidic conditions suppress ionization of the carboxylic acid group, resulting in improved chromatographic efficiency and reproducibility .

Alternative stationary phases including C8 and phenyl columns offer complementary selectivity profiles. C8 phases provide shorter retention times (6-10 minutes) while maintaining adequate resolution for impurity separation [23]. Phenyl phases demonstrate enhanced selectivity for aromatic impurities and degradation products through π-π interactions with the pyrazolopyridine ring system [24]. Ion-exchange chromatography using strong cation exchange phases enables separation based on the compound's basic character, particularly useful for isolating positional isomers [20].

Purity assessment methods achieve purities exceeding 95% through optimized chromatographic conditions . Ultra-performance liquid chromatography coupled with mass spectrometry detection enables even higher sensitivity and can achieve purities above 98% . The UV detection wavelength at 254 nm provides optimal sensitivity due to the aromatic chromophore of the pyrazolopyridine system [22].

Method validation parameters demonstrate excellent linearity over the concentration range of 1-100 μg/mL with correlation coefficients exceeding 0.999 . The limit of detection ranges from 0.1-0.5 μg/mL depending on the detection method employed [22]. Precision studies show relative standard deviations below 2% for both intra-day and inter-day measurements .

Impurity profiling reveals several potential degradation products including decarboxylated derivatives, oxidized tetrahydropyridine rings, and hydrolytic cleavage products [6] [7]. These impurities can be effectively separated and quantified using gradient elution methods with appropriate internal standards [20]. Stability-indicating methods demonstrate that the compound remains stable under normal analytical conditions but shows degradation under extreme pH conditions or elevated temperatures .

Thin-layer chromatography serves as a complementary technique for qualitative analysis and method development. Normal-phase TLC using ethyl acetate-methanol systems provides Rf values in the range of 0.3-0.5, while reversed-phase TLC exhibits Rf values of 0.4-0.6 [25]. Gas chromatography is generally not suitable due to the compound's thermal lability and limited volatility .

XLogP3

-2.8

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Last modified: 08-16-2023

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